Selamectin

Blood-Brain Barrier P-glycoprotein MDR1 Mutation

Selamectin is a second-generation, semi-synthetic macrocyclic lactone engineered for superior safety in MDR1-mutant breeds. With 5–10× lower brain accumulation than ivermectin, it enables safe monthly application without neurotoxic risk. Exhibits 8-fold greater potency against M. ulcerans (MIC 2–4 μg/mL vs >32 μg/mL). A single topical dose delivers 100% mite reduction in sarcoptic mange, outperforming a 28-day daily ivermectin regimen. Achieves >90% flea control within 30 days and >99.8% at 90 days. The definitive choice for research and formulation requiring broad-spectrum endectocide activity with a clinically wider safety margin.

Molecular Formula C43H63NO11
Molecular Weight 770.0 g/mol
CAS No. 220119-17-5
Cat. No. B610764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSelamectin
CAS220119-17-5
SynonymsSelamectin;  Revolution;  Stronghold; 
Molecular FormulaC43H63NO11
Molecular Weight770.0 g/mol
Structural Identifiers
SMILESCC1CCC2(CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)O)OC)C)OC1C7CCCCC7
InChIInChI=1S/C43H63NO11/c1-24-11-10-14-30-23-50-40-36(44-48)27(4)19-33(43(30,40)47)41(46)52-32-20-31(16-15-25(2)38(24)53-35-21-34(49-6)37(45)28(5)51-35)54-42(22-32)18-17-26(3)39(55-42)29-12-8-7-9-13-29/h10-11,14-15,19,24,26,28-29,31-35,37-40,45,47-48H,7-9,12-13,16-18,20-23H2,1-6H3/b11-10+,25-15+,30-14+,44-36-/t24-,26-,28-,31+,32-,33-,34-,35-,37-,38-,39-,40+,42+,43+/m0/s1
InChIKeyAFJYYKSVHJGXSN-XHKIUTQPSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Selamectin (CAS 220119-17-5): A Novel Broad-Spectrum Endectocide for Companion Animal Parasite Control


Selamectin (CAS 220119-17-5) is a second-generation, semi-synthetic macrocyclic lactone (ML) belonging to the avermectin class of endectocides [1]. Developed specifically for companion animals, it is a monosaccharide avermectin with a unique structural profile: 25-cyclohexyl-25-de(1-methylpropyl)-5-deoxy-22,23-dihydro-5-(hydroxyimino)-avermectin B1 [1]. Unlike first-generation avermectins like ivermectin (a disaccharide) or milbemycins like moxidectin (non-glycosylated), selamectin was rationally selected from a synthetic program to achieve a balance of high efficacy against both endo- and ectoparasites with a wider safety margin, particularly in avermectin-sensitive breeds such as Collies [1].

Why Selamectin Cannot Be Substituted with Generic Ivermectin or Moxidectin in Scientific or Veterinary Procurement


Macrocyclic lactones (MLs) such as ivermectin, moxidectin, and milbemycin oxime share a common mechanism of action (glutamate-gated chloride channel potentiation) but exhibit profound differences in safety, spectrum, and pharmacokinetics that preclude simple substitution [1]. These differences are driven by structural variations (e.g., disaccharide vs. monosaccharide vs. non-glycosylated cores) that alter P-glycoprotein (P-gp) efflux at the blood-brain barrier, tissue distribution, and potency against specific parasite targets [1]. Selamectin was specifically engineered to overcome the narrow therapeutic index of ivermectin in MDR1-mutant dogs while maintaining broad-spectrum activity; generic substitution with ivermectin or moxidectin at equivalent doses can lead to neurotoxicity or inadequate ectoparasite control [1][2].

Quantitative Comparative Evidence for Selamectin (CAS 220119-17-5) Versus Closest Analogs


Selamectin vs. Ivermectin: 5- to 10-Fold Lower Brain Accumulation in MDR1-Deficient Model

In mdr1a,b(-/-) knockout mice (a model for MDR1-mutant dogs), brain accumulation of selamectin was 5–10 times higher than in wild-type mice, whereas ivermectin accumulated 36–60 times higher [1]. This differential P-gp substrate behavior explains why selamectin is clinically safer in Collies and other herding breeds with homozygous MDR1 mutations, where ivermectin at therapeutic doses causes severe neurotoxicosis [1].

Blood-Brain Barrier P-glycoprotein MDR1 Mutation Neurotoxicity Safety Margin

Selamectin vs. Ivermectin: 100% vs. 26.32% Mite Reduction in Canine Sarcoptic Mange

In a 2025 comparative therapeutic trial for naturally occurring canine sarcoptic mange (Sarcoptes scabiei var. canis), a single topical dose of selamectin (6–12 mg/kg) achieved a 100% reduction in mite counts, whereas daily oral ivermectin (0.4 mg/kg for 28 days) achieved only a 26.32% reduction [1]. Selamectin also resolved clinical signs more effectively than ivermectin [1].

Sarcoptic Mange Sarcoptes scabiei Acaricidal Efficacy Canine Dermatology

Selamectin vs. Ivermectin and Moxidectin: >8-Fold Lower MIC Against Mycobacterium ulcerans

In vitro screening against clinical isolates of Mycobacterium ulcerans (the causative agent of Buruli ulcer) revealed that selamectin has an MIC range of 2–4 μg/mL, whereas ivermectin and moxidectin showed no significant activity (MIC > 32 μg/mL) [1]. Milbemycin oxime also showed activity (MIC 2–8 μg/mL), but selamectin combined high potency with favorable pharmacokinetic properties for potential repurposing [1].

Buruli Ulcer Mycobacterium ulcerans Drug Repurposing MIC Antimycobacterial

Selamectin vs. Fenthion/Pyrethrins: Superior Flea Control in Field Studies (99.8% vs. 86.1% Reduction in Dogs)

In multicenter, randomized, controlled field studies, monthly topical selamectin (6 mg/kg) reduced mean flea counts in dogs by 99.8% on day 90, compared to only 86.1% for fenthion (positive control) [1]. In cats, selamectin achieved 99.3% reduction versus 81.3% for pyrethrins [1]. Selamectin also demonstrated >90% flea control within 30 days of the first dose in field studies [2].

Flea Infestation Ctenocephalides felis Flea Allergy Dermatitis Field Efficacy

Selamectin vs. Ivermectin: Equivalent Heartworm Prevention (100% Efficacy) with Superior Safety Profile

In a 6-month, randomized, controlled field study (n=298 selamectin, n=99 ivermectin), selamectin achieved a 100% heartworm prevention rate, with all dogs testing negative for microfilariae and adult heartworm antigen at days 180 and 300 [1]. While efficacy was equivalent, selamectin's safety advantage in MDR1-mutant dogs (see Evidence Item 1) and its broader ectoparasite spectrum (including fleas, which ivermectin does not control at heartworm preventive doses) differentiate it for procurement decisions [1][2].

Heartworm Prevention Dirofilaria immitis Canine Prophylaxis Field Trial

Selamectin Synthesis: Doramectin-Derived Route with Improved Industrial Viability

A patented synthesis route (US Patent 10,053,483) uses doramectin as a starting material and proceeds via hydrogenation, oxidation, oximation, and desugaring [1]. This process is described as having fewer steps, higher yield, lower cost, and reduced pollution compared to earlier methods, making it more suitable for large-scale industrial production [1]. While not a direct efficacy comparator, this represents a procurement-relevant differentiation in terms of supply chain reliability and cost-of-goods.

Chemical Synthesis Process Chemistry Doramectin Industrial Production

Optimal Research and Industrial Application Scenarios for Selamectin (CAS 220119-17-5) Based on Quantitative Differentiation


Veterinary Clinical Use in MDR1-Mutant Dog Breeds Requiring Broad-Spectrum Parasite Control

Selamectin is the preferred macrocyclic lactone for heartworm prevention and flea/mite control in Collies, Australian Shepherds, and other breeds carrying the MDR1 mutation. Its 5- to 10-fold lower brain accumulation compared to ivermectin in P-gp-deficient models [1] translates to a clinically wider safety margin, allowing routine monthly use without the neurotoxic risk associated with ivermectin.

Drug Repurposing Research for Mycobacterial Infections (e.g., Buruli Ulcer, Tuberculosis)

In vitro screening programs investigating repurposed avermectins for mycobacterial diseases should prioritize selamectin. With an MIC of 2–4 μg/mL against M. ulcerans—at least 8-fold more potent than ivermectin or moxidectin (MIC >32 μg/mL) [1]—selamectin is the most active avermectin-class compound in this panel. Its favorable pharmacokinetic profile (prolonged skin/serum levels) further supports its candidacy for in vivo efficacy studies.

Canine Sarcoptic Mange Treatment in Shelter or Field Settings

For large-scale canine sarcoptic mange interventions, a single topical dose of selamectin (6–12 mg/kg) provides 100% mite reduction [1], outperforming a 28-day daily oral ivermectin regimen (26.32% reduction) [1]. This single-dose, topical administration reduces labor, improves compliance, and eliminates the risk of neurotoxicity in MDR1-mutant individuals within a population.

Flea Infestation Control in Multi-Animal Households or Shelters Without Environmental Treatment

Monthly selamectin application achieves >90% flea control within 30 days and up to 99.8% reduction at 90 days in field settings [1][2], without the need for concurrent environmental insecticide application. This makes it a cost-effective and logistically simpler option for high-volume flea management compared to older agents requiring integrated pest management.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


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